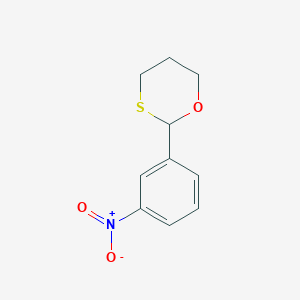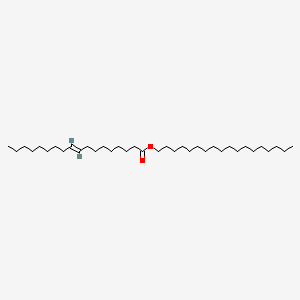
Oleic acid stearyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid stearyl ester, also known as stearyl oleate, is an ester formed from oleic acid and stearyl alcohol. It is a wax ester commonly found in natural sources such as human meibomian gland secretions. This compound is known for its excellent lubricating properties and is used in various industrial applications, including cosmetics and personal care products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oleic acid stearyl ester can be synthesized through the esterification of oleic acid with stearyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The optimal conditions for this reaction include a reaction time of 3 hours and a temperature of 150°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves a one-step process where oleic acid is reacted with stearyl alcohol under controlled conditions. This method ensures high yield and purity of the ester, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Oleic acid stearyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can undergo oxidation to form various oxidation products.
Hydrogenation: The double bond in the oleic acid moiety can be hydrogenated to form stearic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium.
Major Products
Hydrolysis: Oleic acid and stearyl alcohol.
Oxidation: Nonanoic acid and azelaic acid.
Hydrogenation: Stearic acid.
Wissenschaftliche Forschungsanwendungen
Oleic acid stearyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of oleic acid stearyl ester involves its ability to reduce surface tension and enhance lubrication. The ester forms a thin film on surfaces, providing a barrier that reduces friction. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearic acid: A saturated fatty acid with similar lubricating properties but lacks the double bond present in oleic acid.
Oleic acid: An unsaturated fatty acid that can be esterified to form oleic acid stearyl ester.
Stearyl alcohol: A fatty alcohol used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid (oleic acid) and a long-chain fatty alcohol (stearyl alcohol). This combination imparts excellent lubricating properties and biodegradability, making it suitable for various applications in cosmetics, personal care, and industrial products .
Eigenschaften
Molekularformel |
C36H70O2 |
|---|---|
Molekulargewicht |
534.9 g/mol |
IUPAC-Name |
octadecyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18+ |
InChI-Schlüssel |
WRPMUZXHQKAAIC-CZIZESTLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


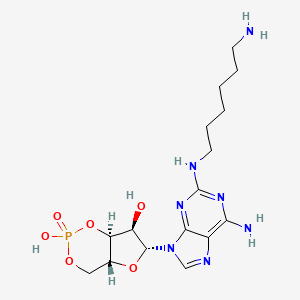
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
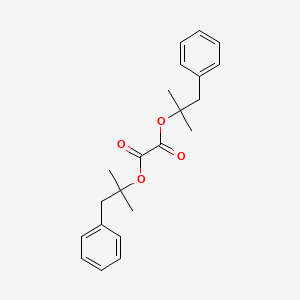
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
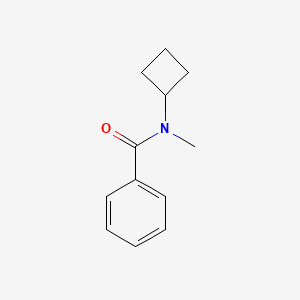

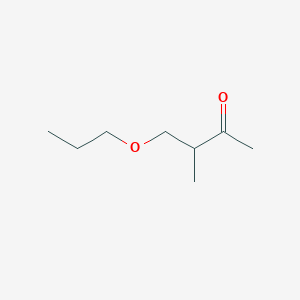
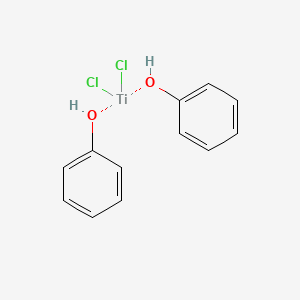
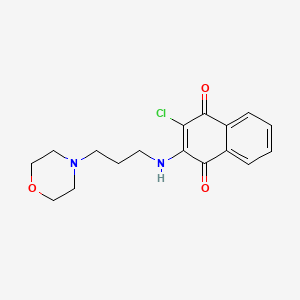
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
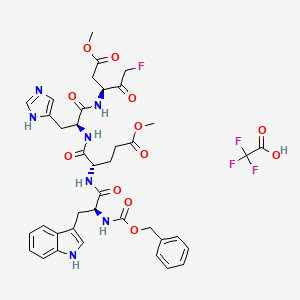
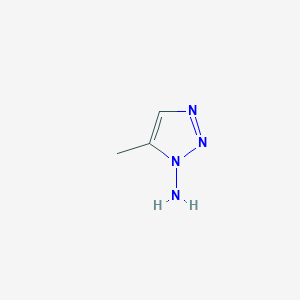
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
